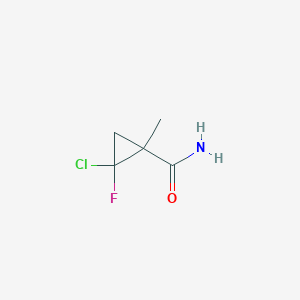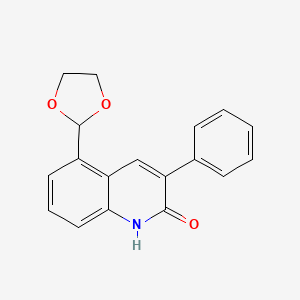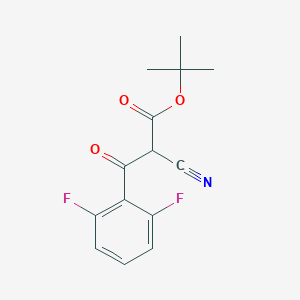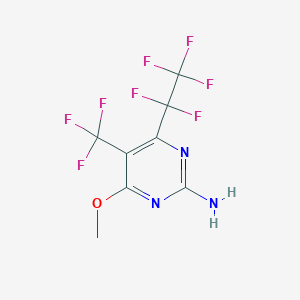
2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide, or 2CFMC, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. 2CFMC is a colorless liquid with a sweet odor and a boiling point of 91 °C. It is a cyclic amide that is often used as a starting material in the synthesis of various compounds and as a reagent in laboratory experiments. The compound has several advantages, such as its low toxicity and its ability to readily react with other molecules. It is also used in the production of pharmaceuticals and in the development of new materials.
科学的研究の応用
2CFMC is widely used in scientific research, particularly in the fields of organic synthesis and biochemistry. The compound has been used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the production of polymers and in the development of new materials. In addition, 2CFMC has been used in the study of enzyme kinetics and in the synthesis of peptides and other biomolecules.
作用機序
2CFMC is an organic compound that can readily react with other molecules. The reaction is initiated by the formation of a cyclic amide, which is then followed by the addition of a reducing agent. The reaction is then heated to a temperature between 80-100 °C, and the product is collected and purified. The reaction mechanism is highly dependent on the starting materials and the reaction conditions, and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
2CFMC has a wide range of biochemical and physiological effects. It has been used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. In addition, 2CFMC has been used in the study of enzyme kinetics and in the synthesis of peptides and other biomolecules. The compound has also been used in the production of polymers and in the development of new materials.
実験室実験の利点と制限
2CFMC has several advantages for use in laboratory experiments. It is a colorless liquid with a sweet odor, and has a low toxicity. Furthermore, it is easily synthesized from a variety of starting materials, and can readily react with other molecules. The compound is also relatively inexpensive and can be stored for long periods of time without significant degradation.
However, there are also some limitations to using 2CFMC in laboratory experiments. The reaction mechanism is highly dependent on the starting materials and the reaction conditions, and can be difficult to control. Furthermore, the compound is sensitive to light and air, and can degrade quickly if exposed to either.
将来の方向性
The use of 2CFMC in laboratory experiments is likely to continue to increase in the future. The compound is widely used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. In addition, 2CFMC has been used in the study of enzyme kinetics and in the synthesis of peptides and other biomolecules. Furthermore, the compound can be used in the production of polymers and in the development of new materials.
In the future, research on 2CFMC is likely to focus on further refining the synthesis method and improving the reaction mechanism. Additionally, research may focus on developing new applications for the compound, such as in the production of drugs or in the development of new materials. Finally, research may also focus on further exploring the biochemical and physiological effects of the compound, in order to better understand its potential uses.
合成法
2CFMC can be synthesized from a variety of starting materials, including 2-chloro-2-fluoro-1-methyl-1-cyclopropanecarboxylic acid and ammonia. The synthesis begins with the reaction of the acid and ammonia to form the cyclic amide. This reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and is followed by the addition of a reducing agent, such as sodium borohydride or sodium cyanoborohydride. The reaction is then heated to a temperature between 80-100 °C, and the product is collected and purified.
特性
IUPAC Name |
2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClFNO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITWYWILXBCMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)


![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)



![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)


![1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6301960.png)